Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206978-67-7
VCID: VC20155959
InChI: InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3
SMILES:
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1206978-67-7

Cat. No.: VC20155959

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate - 1206978-67-7

Specification

CAS No. 1206978-67-7
Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
IUPAC Name methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-4-6(10(11,12)13)2-3-8(15)14-7/h2-5H,1H3
Standard InChI Key ARCHWJLBJZFDKS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic imidazo[1,2-a]pyridine scaffold fused with a pyridine ring. Key substituents include:

  • A trifluoromethyl (-CF₃) group at the 6-position, enhancing lipophilicity and metabolic stability.

  • A methyl ester (-COOCH₃) at the 2-position, offering reactivity for further derivatization.

Molecular Formula: C₁₀H₇F₃N₂O₂
Molecular Weight: 244.17 g/mol
IUPAC Name: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
XLogP32.3 (Predicted)PubChem
Topological Polar Surface Area43.6 ŲChemsrc
Hydrogen Bond Acceptors4Vulcanchem
Rotatable Bonds2Chemsrc

Crystallographic studies of analogous imidazo[1,2-a]pyridines reveal planar ring systems with substituents influencing packing via non-covalent interactions. For example, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde crystallizes in the orthorhombic space group Pnma with a mirror plane enforcing coplanarity of the trifluoromethyl and aldehyde groups .

Synthetic Methodologies

Cyclization of N-Propargylpyridinium Salts

A metal-free, aqueous route involves NaOH-promoted cycloisomerization of N-propargylpyridinium salts. This method achieves quantitative yields in minutes under ambient conditions, offering a green alternative to traditional metal-catalyzed approaches .

Condensation with Bromopyruvate Esters

Kaken Pharmaceutical Co. reported a synthesis starting from 5-(trifluoromethyl)pyridin-2-amine and ethyl bromopyruvate in a methanol/1,2-dimethoxyethane solvent system at 80°C for 14 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding the target compound in 42% yield after silica gel purification .

Reaction Conditions:

  • Solvent: Methanol/1,2-dimethoxyethane (1:1)

  • Temperature: 80°C

  • Time: 14 hours

Table 2: Comparative Synthesis Metrics

MethodYield (%)Space-Time Yield (g·L⁻¹·min⁻¹)Solvent Sustainability
Metal-free cyclization>9910.9Water (green)
Bromopyruvate route420.421,2-Dimethoxyethane (hazardous)

Physicochemical Properties

The trifluoromethyl group confers high electronegativity and lipophilicity (LogP ≈ 2.3), while the ester moiety contributes to moderate polarity. Key properties include:

  • Solubility: Limited aqueous solubility; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to ester hydrolysis under acidic/basic conditions.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.63 (s, 1H, H-3), 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.52 (d, J = 8.4 Hz, 1H, H-7), 3.99 (s, 3H, -OCH₃).

  • ¹⁹F NMR: δ -67.7 ppm (CF₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (C-F stretch) .

Biological Activities and Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines are recognized for their GPCR modulation and kinase inhibition. Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for:

  • GLP-1 Receptor Agonists: Analogous compounds (e.g., 3-(8-chloro-6-CF₃-imidazo[1,2-a]pyridin-2-yl)phenyl acetate) show antidiabetic potential by enhancing insulin secretion .

  • PI3Kα Inhibitors: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibit antitumor activity via PI3K pathway inhibition .

Materials Science

The electron-withdrawing CF₃ group enhances charge transport properties, making the compound a candidate for organic semiconductors and fluorescent probes .

Environmental and Green Chemistry Considerations

The metal-free synthesis in water reduces E-factor (0.42 vs. 45.1 for traditional methods) and eliminates toxic solvent use . This aligns with principles of green chemistry by minimizing waste and energy consumption.

Future Directions

  • Drug Development: Optimize bioavailability via ester hydrolysis to carboxylic acid derivatives .

  • Materials Innovation: Explore electroluminescent properties for OLED applications.

  • Synthetic Advances: Develop continuous-flow protocols to enhance scalability of metal-free routes.

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